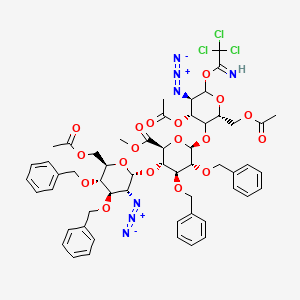
N-(6-chloro-4-pyrimidinyl)-6-Benzothiazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloropyrimidin-4-yl)benzo[d]thiazol-6-amine is a heterocyclic compound that contains both a pyrimidine and a benzothiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory and antimicrobial properties .
Preparation Methods
The synthesis of N-(6-chloropyrimidin-4-yl)benzo[d]thiazol-6-amine typically involves the reaction of 6-chloropyrimidine with 6-aminobenzothiazole under specific conditions. One common method involves dissolving the reactants in phosphorus oxychloride and refluxing the mixture for an extended period . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(6-chloropyrimidin-4-yl)benzo[d]thiazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include phosphorus oxychloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(6-chloropyrimidin-4-yl)benzo[d]thiazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(6-chloropyrimidin-4-yl)benzo[d]thiazol-6-amine involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, leading to cell lysis and death .
Comparison with Similar Compounds
N-(6-chloropyrimidin-4-yl)benzo[d]thiazol-6-amine can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound also exhibits anti-inflammatory and antimicrobial properties but differs in its specific molecular interactions and potency.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These derivatives have shown significant anti-inflammatory activity but with different selectivity towards COX enzymes.
The uniqueness of N-(6-chloropyrimidin-4-yl)benzo[d]thiazol-6-amine lies in its dual ring structure, which provides a versatile scaffold for various chemical modifications, enhancing its pharmacological profile .
Properties
Molecular Formula |
C11H7ClN4S |
|---|---|
Molecular Weight |
262.72 g/mol |
IUPAC Name |
N-(6-chloropyrimidin-4-yl)-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C11H7ClN4S/c12-10-4-11(14-5-13-10)16-7-1-2-8-9(3-7)17-6-15-8/h1-6H,(H,13,14,16) |
InChI Key |
OMOVDGZNZFDCBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC3=CC(=NC=N3)Cl)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide](/img/structure/B11830241.png)
![(2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11830249.png)



![2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830269.png)



![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)
![Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-](/img/structure/B11830303.png)
![N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B11830311.png)
![9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-](/img/structure/B11830316.png)
